

Comprehensive Pharmacokinetic Profile of Desvenlafaxine

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Compound Focus: Desvenlafaxine

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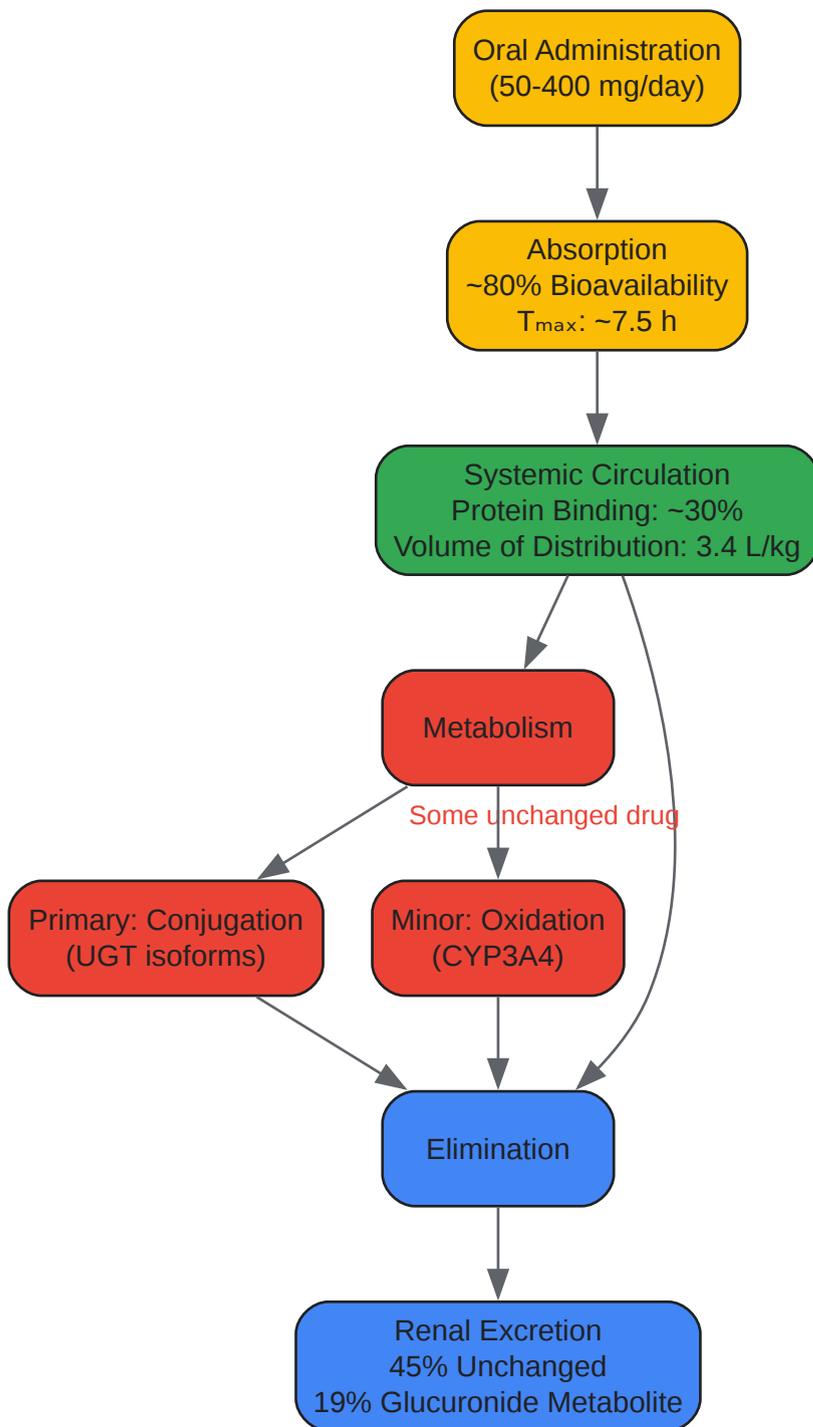
Parameter	Value	Details & Conditions
Absolute Oral Bioavailability	~80% [1] [2]	-
Time to Peak Plasma Concentration (T~max~)	~7.5 hours [1] [3]	After oral administration of extended-release tablet.
Protein Binding	Low (~30%) [1] [2]	Independent of drug concentration.
Steady-State Volume of Distribution	3.4 L/kg [1] [2]	-
Apparent Terminal Half-Life (T~1/2~)	~11 hours [1] [3] [2]	Mean value; may be prolonged in renal/hepatic impairment.
Effect of Food	No clinically significant effect [1] [2]	High-fat meal increased C~max~ by ~16% with no effect on AUC.

Metabolism and Elimination Pathways

Desvenlafaxine undergoes extensive metabolism and is primarily eliminated via the kidneys. Its metabolic profile is notable for low potential for certain drug-drug interactions.

- **Primary Metabolic Pathway:** **Desvenlafaxine** is primarily metabolized by **conjugation**, mediated by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) [1] [2]. This is its major pathway.
- **Secondary Metabolic Pathway:** It undergoes minor oxidative metabolism via **CYP3A4** through N-demethylation [1] [2].
- **Key Non-Participant Enzyme:** The **CYP2D6** pathway is **not involved** in its metabolism. Pharmacokinetics are similar in CYP2D6 poor and extensive metabolizers [1] [2].
- **Elimination:** Approximately **45%** of the dose is excreted unchanged in urine over 72 hours. About **19%** is excreted as the glucuronide metabolite, and less than **5%** as the oxidative metabolite [1] [2].

The following diagram illustrates the journey of **desvenlafaxine** through the body, from administration to elimination:



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Desvenlafaxine Pharmacokinetic Pathway

Experimental Protocol Overview

The pharmacokinetic data for **desvenlafaxine** were established through standard clinical pharmacology studies. Here is a summary of the key methodological approaches:

- **Study Design:** The single-dose and multiple-dose pharmacokinetics, including half-life, were characterized in **randomized, single- or multiple-dose studies** involving healthy adult subjects or patients with Major Depressive Disorder (MDD) [3] [2].
- **Dosing and Sampling:** Subjects received single or multiple once-daily oral doses. Blood samples were collected at pre-specified time points after administration to determine plasma concentrations of **desvenlafaxine** [3].
- **Pharmacokinetic Analysis:** Plasma concentration-time data were analyzed using non-compartmental methods to estimate key parameters, including **maximum plasma concentration (C_{max})**, **time to C_{max} (T_{max})**, **area under the curve (AUC)**, and **terminal elimination half-life**. The half-life was calculated as $0.693/\lambda_{z}$, where λ_{z} is the terminal elimination rate constant [3] [2].
- **Special Population & Interaction Studies:** Specific studies were conducted in subjects with varying degrees of renal or hepatic impairment, and in subjects with different CYP2D6 metabolizer statuses, to evaluate the impact on **desvenlafaxine**'s pharmacokinetics [1] [2]. Drug interaction studies were also performed, such as co-administration with ketoconazole (a CYP3A4 inhibitor), to assess the potential for interactions [2].

Clinical and Research Implications

The 11-hour half-life of **desvenlafaxine** has several practical implications for its use in therapy and research:

- **Dosing Regimen:** The half-life supports **once-daily dosing**, which can improve patient adherence [4].
- **Time to Steady State:** As a rule of thumb, it takes about **4-5 half-lives** to reach steady state. Therefore, steady-state concentrations of **desvenlafaxine** are typically achieved within **4 to 5 days** of consistent dosing [2].
- **Withdrawal Syndrome:** Drugs with shorter half-lives are more associated with withdrawal syndromes upon abrupt discontinuation. While **desvenlafaxine** still requires a gradual dose reduction, its 11-hour half-life may confer a **lower risk of discontinuation syndrome** compared to agents with much shorter half-lives [4] [5].
- **Drug Interaction Profile:** The primary metabolism via UGT conjugation and lack of involvement of CYP2D6 results in a **low potential for pharmacokinetic drug interactions** with many commonly prescribed medications that are substrates, inducers, or inhibitors of CYP enzymes [6] [1] [5].

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